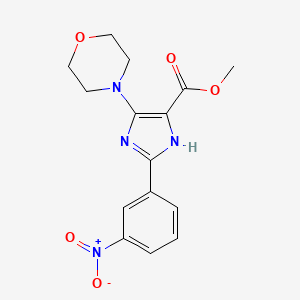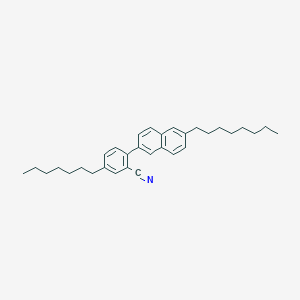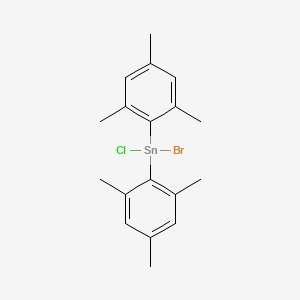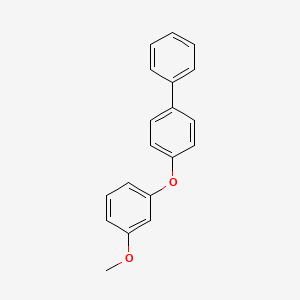![molecular formula C8H8BrN3S B12556687 Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- CAS No. 191938-96-2](/img/structure/B12556687.png)
Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- is a chemical compound known for its unique structure and properties This compound is part of the hydrazinecarbothioamide family, which is characterized by the presence of a hydrazine group attached to a carbothioamide moiety The (E)- configuration indicates the specific geometric arrangement of the substituents around the double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- typically involves the condensation of hydrazinecarbothioamide with 2-bromobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of glacial acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted phenyl derivatives
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cancer cell death . Additionally, its antimicrobial activity is believed to result from its interaction with microbial enzymes, leading to the disruption of essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarbothioamide, 2-[(2-chlorophenyl)methylene]-, (E)-
- Hydrazinecarbothioamide, 2-[(2-fluorophenyl)methylene]-, (E)-
- Hydrazinecarbothioamide, 2-[(2-iodophenyl)methylene]-, (E)-
Uniqueness
Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives.
Properties
CAS No. |
191938-96-2 |
|---|---|
Molecular Formula |
C8H8BrN3S |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
[(2-bromophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8BrN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |
InChI Key |
IWCKHKPTELYTJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetonitrile, [(diphenylmethyl)amino]-](/img/structure/B12556605.png)
![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)



![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)


![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)


